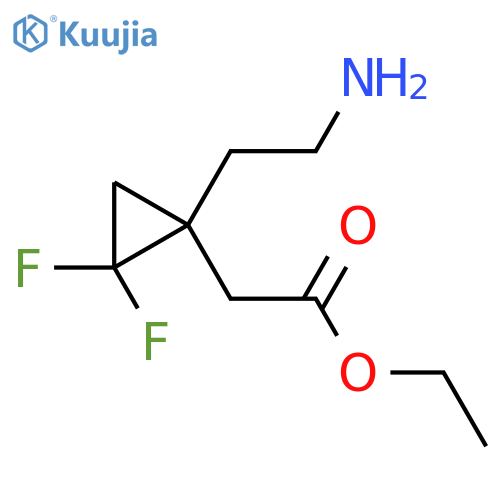

Cas no 2580187-06-8 (ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate)

ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate 化学的及び物理的性質

名前と識別子

-

- 2580187-06-8

- EN300-27725600

- ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate

- ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate

-

- インチ: 1S/C9H15F2NO2/c1-2-14-7(13)5-8(3-4-12)6-9(8,10)11/h2-6,12H2,1H3

- InChIKey: FHDNYMZZWAZHHL-UHFFFAOYSA-N

- ほほえんだ: FC1(CC1(CC(=O)OCC)CCN)F

計算された属性

- せいみつぶんしりょう: 207.10708505g/mol

- どういたいしつりょう: 207.10708505g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 52.3Ų

ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27725600-0.1g |

ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate |

2580187-06-8 | 95.0% | 0.1g |

$1043.0 | 2025-03-20 | |

| Enamine | EN300-27725600-10g |

ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate |

2580187-06-8 | 10g |

$5099.0 | 2023-09-10 | ||

| Enamine | EN300-27725600-0.5g |

ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate |

2580187-06-8 | 95.0% | 0.5g |

$1137.0 | 2025-03-20 | |

| Enamine | EN300-27725600-2.5g |

ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate |

2580187-06-8 | 95.0% | 2.5g |

$2324.0 | 2025-03-20 | |

| Enamine | EN300-27725600-0.25g |

ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate |

2580187-06-8 | 95.0% | 0.25g |

$1090.0 | 2025-03-20 | |

| Enamine | EN300-27725600-5g |

ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate |

2580187-06-8 | 5g |

$3438.0 | 2023-09-10 | ||

| Enamine | EN300-27725600-1g |

ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate |

2580187-06-8 | 1g |

$1185.0 | 2023-09-10 | ||

| Enamine | EN300-27725600-0.05g |

ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate |

2580187-06-8 | 95.0% | 0.05g |

$996.0 | 2025-03-20 | |

| Enamine | EN300-27725600-10.0g |

ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate |

2580187-06-8 | 95.0% | 10.0g |

$5099.0 | 2025-03-20 | |

| Enamine | EN300-27725600-5.0g |

ethyl 2-[1-(2-aminoethyl)-2,2-difluorocyclopropyl]acetate |

2580187-06-8 | 95.0% | 5.0g |

$3438.0 | 2025-03-20 |

ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate 関連文献

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

Related Articles

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetateに関する追加情報

Professional Introduction to Ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate (CAS No. 2580187-06-8)

Ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate (CAS No. 2580187-06-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, presents a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of both fluorine atoms and an aminoethyl side chain in its molecular structure imparts distinct chemical properties that make it particularly intriguing for researchers.

The molecular structure of Ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate consists of a cyclopropyl ring substituted with two fluorine atoms at the 2-position, an acetate ester group at the 3-position, and a side chain featuring an aminoethyl group. This configuration not only enhances the compound's reactivity but also opens up numerous possibilities for functionalization and derivatization. The fluorine atoms, in particular, are known to influence the metabolic stability and binding affinity of molecules, making them a key feature in the design of bioactive compounds.

In recent years, there has been a growing interest in the development of novel fluorinated heterocycles as pharmacophores. The cyclopropyl ring in Ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate serves as an excellent scaffold for such applications due to its rigid structure and ability to accommodate various substituents without significant distortion. This rigidity can be particularly advantageous in designing molecules that require precise spatial orientation for optimal biological activity.

The aminoethyl side chain is another critical feature of this compound. Amino groups are well-known for their ability to form hydrogen bonds, which can significantly enhance the interactions between a drug molecule and its target receptor. Additionally, the ethyl group provides a hydrophobic anchor that can improve solubility and bioavailability. The combination of these features makes Ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate a versatile building block for the synthesis of more complex pharmacological agents.

Recent studies have highlighted the potential of fluorinated cyclopropanes in medicinal chemistry due to their unique electronic properties and metabolic stability. For instance, compounds containing such motifs have shown promise in inhibiting various enzymatic pathways relevant to diseases such as cancer and inflammation. The fluorine atoms in Ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate can modulate electron density distribution, thereby influencing reactivity and binding interactions with biological targets.

The acetate ester group at the 3-position of the cyclopropyl ring provides another layer of functionality that can be exploited for further chemical modifications. Ester groups are commonly used in drug design due to their versatility in forming amide bonds, which are prevalent in many biologically active peptides and proteins. This feature allows researchers to easily incorporate Ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate into larger molecular frameworks through condensation reactions with various nucleophiles.

In terms of synthetic methodologies, the preparation of Ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include the introduction of fluorine atoms into the cyclopropyl ring followed by functionalization at the other positions. Advanced techniques such as cross-coupling reactions and palladium-catalyzed transformations are often employed to construct the desired molecular architecture efficiently.

The pharmacological potential of this compound has not yet been fully explored, but preliminary studies suggest that it may exhibit interesting biological activities. For example, derivatives of fluorinated cyclopropanes have demonstrated inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The presence of both fluorine atoms and an amino group suggests that Ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate could serve as a lead compound for developing novel anti-inflammatory agents.

The versatility of Ethyl 1-(aminoethyl)-1-fluoro-1-cyclopропанecarboxylic acid ethylester also extends to its potential use as an intermediate in synthesizing more complex scaffolds. By further functionalizing its various reactive sites—such as introducing additional substituents or modifying existing ones—researchers can generate libraries of derivatives with tailored properties for specific biological targets.

In conclusion,Ethyl 1-(aminoethyl)-1-fluoro-1-cyclopропанecarboxylic acid ethylester represents a fascinating compound with significant potential in pharmaceutical researchCAS No2580187-06-8is expected to contribute valuable insights into drug designfluorinated cyclopropanes continue to be explored as key motifsthis molecule stands out as a promising candidatefor further developmentits unique structural features offer multiple avenuesfor innovationpharmaceutical chemists will undoubtedly find it usefulin their quest to discover new therapeutic agentsthat address unmet medical needs.

2580187-06-8 (ethyl 2-1-(2-aminoethyl)-2,2-difluorocyclopropylacetate) 関連製品

- 941927-86-2(2-methyl-7-(thiophen-2-yl)-5-{4-(trifluoromethyl)phenylmethyl}-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)

- 1226174-96-4(1-(1-isocyanatocyclopropyl)-4-(propan-2-yl)benzene)

- 894015-48-6(2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide)

- 921834-18-6(N-2-(3-methoxyphenyl)ethyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

- 1267161-73-8(2-2-(2-methylpropanesulfonyl)ethylpiperidine)

- 2228440-98-8(2-methyl-2-(1-methyl-1H-indol-6-yl)propanal)

- 2171480-50-3(6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylhexanoic acid)

- 2060058-49-1(2-(2-Methylmorpholin-4-yl)cyclobutan-1-amine)

- 1221342-29-5(Tert-Butyl 3-[(3-butoxypropyl)amino]propanoate)

- 1803801-79-7(3-Amino-5-(2-bromopropanoyl)mandelic acid)